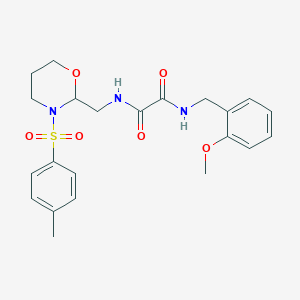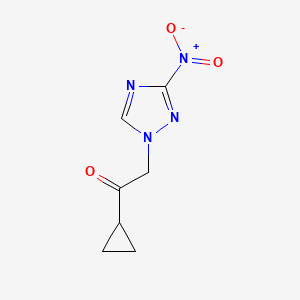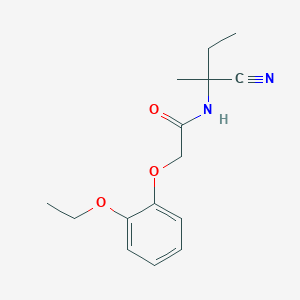![molecular formula C22H22N2O4 B2536040 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903343-86-1](/img/structure/B2536040.png)
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring via an ether bond. The compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to the pyrrolidine ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. One common method involves the following steps:
Synthesis of Quinoline Intermediate: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reductive amination of a suitable ketone with an amine, followed by cyclization.
Formation of 3,4-Dimethoxybenzoyl Pyrrolidine: The pyrrolidine intermediate is then acylated with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the quinoline and 3,4-dimethoxybenzoyl pyrrolidine intermediates are coupled via an ether bond using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl-substituted quinoline derivatives.
Scientific Research Applications
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a hydroxyl group at the 8-position.
8-Methoxyquinoline: Similar structure but with a methoxy group at the 8-position.
3,4-Dimethoxybenzoyl Pyrrolidine: Lacks the quinoline core but retains the pyrrolidine and 3,4-dimethoxybenzoyl moieties.
Uniqueness
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its combined quinoline and pyrrolidine structures, which confer distinct chemical reactivity and biological activity. The presence of the 3,4-dimethoxybenzoyl group further enhances its pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-18-9-8-16(13-20(18)27-2)22(25)24-12-10-17(14-24)28-19-7-3-5-15-6-4-11-23-21(15)19/h3-9,11,13,17H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFUAMYELRKGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)
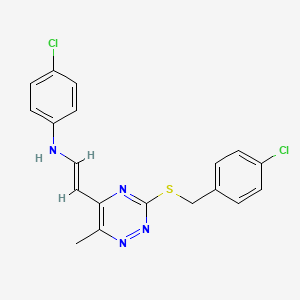
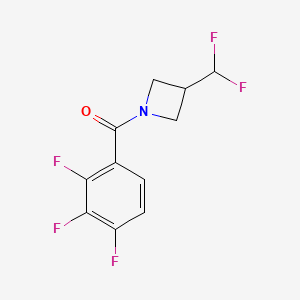

![3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2535969.png)
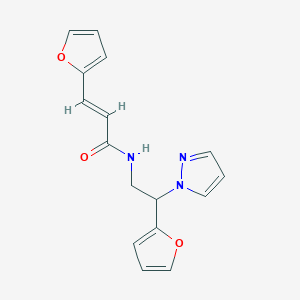
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)
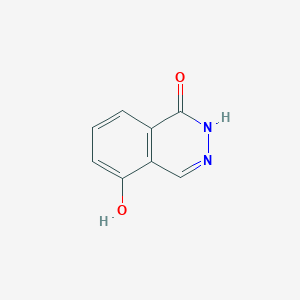
![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)
